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Compound of Interest

Compound Name: MK-5204

Cat. No.: B12423255 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MK-5204 is a semi-synthetic triterpenoid glycoside that acts as a potent and orally active

inhibitor of β-1,3-glucan synthase, a critical enzyme for fungal cell wall biosynthesis.[1][2]

Derived from the natural product enfumafungin, MK-5204 has demonstrated significant in vitro

activity against various Candida species and in vivo efficacy in murine models of disseminated

candidiasis.[1] This document provides detailed application notes and protocols for the

synthesis and evaluation of MK-5204 for research purposes. It should be noted that the clinical

development of MK-5204 was discontinued in favor of a related compound, ibrexafungerp

(formerly MK-3116).[2]

Data Summary
The following tables summarize the in vitro activity and preclinical pharmacokinetic properties

of MK-5204.

Table 1: In Vitro Activity of MK-5204
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Target/Organism Assay Value Reference

Candida albicans

(MY1055) Glucan

Synthase

IC₅₀ 0.005 µg/mL Apgar et al., 2020

Candida albicans

(MY1055)
MIC < 0.03 µg/mL Apgar et al., 2020

Aspergillus fumigatus

(MF5668)
MEC < 0.03 µg/mL Apgar et al., 2020

Table 2: Preclinical Pharmacokinetics of MK-5204

Species
Clearance
(mL/min/kg)

t₁⸝₂ (h)
nAUCoral
(µM·hr·
kg/mg )

Foral (%) Reference

Mouse 11 5.1 0.29 12
Apgar et al.,

2020

Rat 6 5.5 0.72 17
Apgar et al.,

2020

Dog 2 12.3 4.18 35
Apgar et al.,

2020

Rhesus

Monkey
4 8.5 0.79 -

Apgar et al.,

2020

Signaling Pathway
The primary mechanism of action of MK-5204 is the inhibition of β-1,3-glucan synthase, a key

enzyme in the fungal cell wall biosynthesis pathway.
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Figure 1. Mechanism of action of MK-5204 in the fungal cell wall synthesis pathway.

Experimental Protocols
Synthesis of MK-5204
The synthesis of MK-5204 is a multi-step process starting from the natural product

enfumafungin. The following is a summary of the synthetic route described by Apgar et al. in

Bioorganic & Medicinal Chemistry Letters, 2020. For full experimental details, it is imperative to

consult the original publication and its supplementary information.

Enfumafungin C2-OH IntermediateHydrolysis C2-MesylateMesylation C2-(1,2,4-triazole-3-carboxamide)Nucleophilic Substitution C3-OH IntermediateGlycoside Cleavage MK-5204Aminoether Formation

Click to download full resolution via product page

Figure 2. Simplified workflow for the synthesis of MK-5204.

Materials:

Enfumafungin

Standard organic synthesis reagents and solvents

Chromatography supplies (silica gel, HPLC)

General Procedure (Summary):
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Modification of the C2 Position: The synthesis begins with the selective modification of the

C2 position of the enfumafungin core. This typically involves hydrolysis of the acetate group

followed by activation, for instance, through mesylation.

Introduction of the Triazole Moiety: The activated C2 position undergoes a nucleophilic

substitution reaction with 3-carboxamide-1,2,4-triazole to introduce the key heterocyclic side

chain.

Modification of the C3 Position: The glycoside at the C3 position is cleaved to reveal a

hydroxyl group.

Formation of the Aminoether Side Chain: The final step involves the formation of the tert-

butyl aminoether side chain at the C3 position.

Purification: Each intermediate and the final product require careful purification, typically by

column chromatography on silica gel and/or preparative HPLC.

In Vitro Glucan Synthase Inhibition Assay
This protocol is a generalized procedure for determining the IC₅₀ of a compound against fungal

β-1,3-glucan synthase.

Materials:

Fungal microsomal membrane preparation (e.g., from Candida albicans)

UDP-[³H]-glucose

Assay buffer (e.g., Tris-HCl, pH 7.5, containing GTPγS, EDTA, and a detergent like Brij-35)

Test compound (MK-5204) dissolved in DMSO

Trichloroacetic acid (TCA)

Glass fiber filters

Scintillation fluid and counter
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Procedure:

Prepare serial dilutions of MK-5204 in DMSO.

In a microcentrifuge tube, combine the assay buffer, fungal microsomal preparation, and the

test compound dilution.

Initiate the reaction by adding UDP-[³H]-glucose.

Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

Stop the reaction by adding cold TCA.

Collect the precipitated [³H]-glucan by vacuum filtration onto glass fiber filters.

Wash the filters with TCA and ethanol.

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using

a scintillation counter.

Calculate the percent inhibition for each concentration of MK-5204 relative to a DMSO

control.

Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound

concentration and fitting the data to a sigmoidal dose-response curve.

Antifungal Susceptibility Testing (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of MK-
5204 against Candida species using the broth microdilution method, based on CLSI guidelines.

Materials:

Candida species isolate

RPMI-1640 medium

96-well microtiter plates
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MK-5204 stock solution in DMSO

Spectrophotometer or microplate reader

Procedure:

Prepare a standardized inoculum of the Candida species in RPMI-1640 medium.

Prepare serial twofold dilutions of MK-5204 in RPMI-1640 medium in a 96-well plate.

Inoculate each well with the standardized fungal suspension. Include a growth control (no

drug) and a sterility control (no inoculum).

Incubate the plates at 35°C for 24-48 hours.

Determine the MIC, which is the lowest concentration of MK-5204 that causes a significant

inhibition of growth (typically ≥50%) compared to the drug-free growth control. This can be

assessed visually or by measuring the optical density at 600 nm.

Disclaimer
This document is intended for research and informational purposes only. The synthesis and

handling of MK-5204 should be performed by trained professionals in a suitably equipped

laboratory, following all appropriate safety precautions. The provided protocols are summaries

and may require optimization for specific experimental conditions. Always refer to the primary

literature for complete and detailed procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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